N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c20-24(21,17-8-4-13-23-17)18-9-5-10-19-11-12-22-16(14-19)15-6-2-1-3-7-15/h1-4,6-8,13,16,18H,5,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMDPYBILAFNNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Propyl Linker: The propyl linker is added through a nucleophilic substitution reaction.
Attachment of the Thiophene-2-sulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide moiety.
Scientific Research Applications
N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Morpholine vs. Piperazine Derivatives
Key Structural Difference : Replacement of the morpholine ring with a piperazine ring.
- Example :
- 5-Ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide (CAS 1049514-31-9)
- Piperazine introduces two nitrogen atoms instead of morpholine’s oxygen, altering electronic properties and basicity. This modification may enhance interactions with acidic residues in biological targets like GPCRs or kinases .
- 5-Chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide (CAS 1049525-37-2)
Table 1: Morpholine vs. Piperazine Derivatives
| Compound | Heterocycle | Substituent on Thiophene | CAS Number |
|---|---|---|---|
| Target Compound | Morpholine | None (parent structure) | Not provided |
| 5-Ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide | Piperazine | Ethyl | 1049514-31-9 |
| 5-Chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide | Piperazine | Chloro | 1049525-37-2 |
Thiophene-2-sulfonamide vs. Ethane-sulfonamide Derivatives
Key Structural Difference : Replacement of the thiophene-sulfonamide group with an ethane-sulfonamide moiety.
- Example :
- 2-(4-Methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethane-1-sulfonamide (BF21293, CAS 954001-62-8)
- The 4-methoxyphenyl substituent may enhance solubility and metabolic stability .
Impact on Activity :
Thiophene-based sulfonamides generally exhibit stronger aromatic interactions with target proteins compared to aliphatic sulfonamides. However, ethane-sulfonamide derivatives might offer improved pharmacokinetic profiles due to reduced steric hindrance .
Modifications to the Thiophene Ring
Key Structural Difference : Substituents on the thiophene ring (e.g., ethyl, fluorine).
- Example :
- 5-Ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide (CAS 1021253-45-1)
- The ethyl group increases hydrophobicity, while the pyridazinone ring replaces morpholine, introducing a hydrogen-bond acceptor site. The 4-fluorophenyl group enhances binding to aromatic residues in enzymes like cyclooxygenase (COX) .
Table 2: Thiophene Ring Modifications
| Compound | Thiophene Substituent | Secondary Heterocycle | CAS Number |
|---|---|---|---|
| Target Compound | None | Morpholine | Not provided |
| 5-Ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide | Ethyl | Pyridazinone | 1021253-45-1 |
Carboxamide vs. Sulfonamide Derivatives
Key Structural Difference : Replacement of sulfonamide with carboxamide.
- Example: 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide
- The 2-chlorophenyl group may enhance cytotoxicity in cancer cell lines .
Pharmacological Implications : Sulfonamides are more likely to inhibit enzymes requiring anionic binding pockets (e.g., carbonic anhydrase), whereas carboxamides may target receptors like serotonin or dopamine transporters .
Biological Activity
N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
- Molecular Formula : C18H22N2O2S
- Molecular Weight : 342.44 g/mol
- CAS Number : 953918-63-3
This compound exhibits its biological effects through several mechanisms:
- Inhibition of Apoptosis Regulators : The compound has shown potential in inhibiting key proteins involved in apoptosis, such as Mcl-1 and Bcl-2. Research indicates that it binds to the BH3-binding groove on Bcl-xL, promoting apoptosis in tumor cells through the mitochondrial pathway .
- Antimicrobial Activity : Thiophene derivatives, including this compound, have demonstrated activity against various microbial strains, suggesting potential applications in treating infections .
- Anticancer Properties : Studies have reported that compounds with similar structures exhibit cytotoxicity against cancer cell lines, with IC50 values often below 10 µM, indicating strong potential as anticancer agents .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
- Cytotoxicity Studies : A study demonstrated that compounds with similar thiophene-sulfonamide structures effectively induced apoptosis in leukemia cells through mitochondrial pathways. The findings suggest a promising avenue for developing new anticancer therapies targeting Mcl-1 and Bcl-2 proteins .
- Antimicrobial Efficacy : Research has shown that thiophene derivatives possess significant antibacterial properties. For instance, one study reported a minimum inhibitory concentration (MIC) for certain derivatives against E. coli and S. aureus, comparable to standard antibiotics like ceftriaxone .
- Pharmacokinetics and Metabolism : Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early studies suggest favorable pharmacokinetic properties that warrant further investigation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
